

An In-depth Technical Guide to the Structure and Chemical Properties of Palmitodiolein

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Compound of Interest

Compound Name: *Palmitodiolein*

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Introduction

Palmitodiolein is a mixed triacylglycerol (TAG) containing one palmitic acid residue and two oleic acid residues esterified to a glycerol backbone. As a significant component of various natural fats and oils, its isomeric forms, 1,2-dioleoyl-3-palmitoyl-rac-glycerol (POO) and 1,3-dioleoyl-2-palmitoyl-rac-glycerol (OPO), possess distinct physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and analysis of **palmitodiolein**, with a focus on providing detailed experimental protocols and structured data for research and development applications.

Structure and Isomers

Palmitodiolein is a triglyceride with the molecular formula $C_{55}H_{102}O_6$ and a molecular weight of approximately 859.4 g/mol ^[1]. The structure consists of a central glycerol molecule to which one palmitoyl (16:0) and two oleoyl (18:1) fatty acyl chains are attached via ester linkages. The arrangement of these fatty acids on the glycerol backbone gives rise to two primary positional isomers with distinct stereochemistry.

- 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO): In this isomer, the palmitoyl group is at the sn-3 position, while the two oleoyl groups are at the sn-1 and sn-2 positions.

- 1,3-Dioleoyl-2-palmitoyl-rac-glycerol (OPO): Here, the palmitoyl group is at the sn-2 position, and the oleoyl groups are at the sn-1 and sn-3 positions.[\[2\]](#)

The specific positioning of the fatty acids significantly influences the molecule's physical properties, such as its melting point, and its metabolic fate in biological systems.

Chemical and Physical Properties

The chemical and physical properties of **palmitodiolein** are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various research and industrial settings.

Table 1: General and Physicochemical Properties of Palmitodiolein

Property	Value	Reference
Molecular Formula	C ₅₅ H ₁₀₂ O ₆	[3]
Molecular Weight	859.395 g/mol	[3]
IUPAC Name	[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate	[1]
CAS Number	2190-30-9	[3]
Appearance	Typically exists as a solid at room temperature	[3]
Density	0.9 ± 0.1 g/cm ³	[3]
Boiling Point	802.2 ± 45.0 °C at 760 mmHg	[3]
Flash Point	298.4 ± 28.8 °C	[3]
Refractive Index	1.473	[3]

Table 2: Solubility Data for Palmitodiolein Formulations

Solvent System	Concentration	Observation	Reference
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	≥ 1.25 mg/mL (1.45 mM)	Clear Solution	[3]
10% DMSO + 90% (20% SBE- β -CD in Saline)	1.25 mg/mL (1.45 mM)	Suspension (with ultrasonication)	[3]
10% DMSO + 90% Corn Oil	≥ 1.25 mg/mL (1.45 mM)	Clear Solution	[4]
DMSO	~ 100 mg/mL (~ 116.36 mM)	Soluble	[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **palmitodiolein** isomers.

Chemoenzymatic Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

This protocol describes a three-step method for the synthesis of OPO, a commercially important structured lipid.[1]

Step 1: Synthesis of Vinyl Oleate

- **Reaction Setup:** Combine vinyl acetate and oleic acid in a reaction vessel.
- **Transvinylation:** The reaction proceeds via transvinylation to produce vinyl oleate.
- **Purification:** Purify the resulting vinyl oleate using appropriate chromatographic techniques.

Step 2: Enzymatic Synthesis of 1,3-Diolein

- **Reaction Mixture:** React the purified vinyl oleate with glycerol in a solvent-free system.

- **Enzymatic Catalyst:** Use an immobilized lipase, such as Novozym 435, at a concentration of 10% (w/v).
- **Reaction Conditions:** Maintain the reaction at 35°C for 8 hours with constant stirring.
- **Monitoring:** Monitor the reaction progress to achieve a high content of 1,3-diolein (typically around 90.8%).
- **Purification:** Purify the 1,3-diolein from the reaction mixture. This can be achieved by crystallization or column chromatography to reach a purity of approximately 98.6%.^[1]

Step 3: Chemical Acylation to form OPO

- **Reaction:** React the purified 1,3-diolein with palmitic acid.
- **Acylation:** This chemical acylation step will yield the final product, 1,3-dioleoyl-2-palmitoylglycerol (OPO).
- **Purification and Analysis:** Purify the OPO using chromatographic methods and verify its structure and purity through analysis. A regiopurity of around 98.7% can be achieved with a yield of approximately 90.5%.^[1]

Purification of Palmitodiolein Isomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and purification of triglyceride isomers.^[6]

Method: Non-Aqueous Reversed-Phase (NARP)-HPLC

- **Sample Preparation:** Dissolve the crude **palmitodiolein** mixture in the initial mobile phase (e.g., acetonitrile/2-propanol) to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm PTFE syringe filter.
- **HPLC System:** Utilize a standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: An isocratic elution with a mixture of acetonitrile and 2-propanol is effective. The exact ratio may need to be optimized but a starting point of 70:30 (v/v) can be used.
- Flow Rate: Set the flow rate to 1.0 mL/min.
- Column Temperature: Maintain the column temperature at a controlled value, for instance, 18°C, as temperature can significantly affect the separation.
- Injection Volume: Inject 5-20 µL of the prepared sample.
- Fraction Collection: Collect the fractions corresponding to the separated isomers based on the detector signal.

Analysis of Palmitodiolein by Mass Spectrometry (MS)

Mass spectrometry is a key analytical tool for the structural elucidation and quantification of triglycerides.

Method: Atmospheric Pressure Chemical Ionization (APCI)-MS

- Sample Introduction: Introduce the purified **palmitodiolein** sample, typically dissolved in an appropriate solvent, into the APCI source. The sample can be directly infused or introduced via an HPLC system.
- Ionization: In the APCI source, the triglyceride molecules are ionized, primarily forming protonated molecular ions $[M+H]^+$ and diglyceride-like fragment ions resulting from the loss of a fatty acyl chain $[M-RCOO]^+$.^[3]
- Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Data Interpretation: The resulting mass spectrum will show a characteristic pattern of ions. For **palmitodiolein** ($C_{55}H_{102}O_6$), the expected m/z for the protonated molecule is approximately 859.8. The fragmentation pattern, specifically the neutral loss of palmitic acid (256.4 Da) or oleic acid (282.5 Da), can be used to confirm the identity and structure of the isomers.

Biological Significance and Signaling

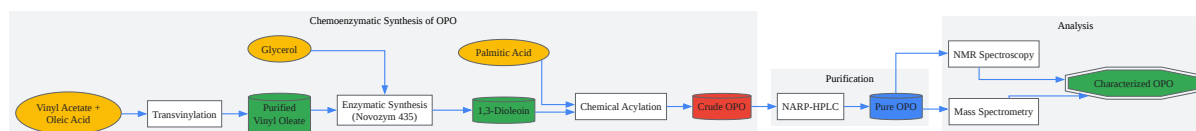
While a specific, dedicated signaling pathway for **palmitodiolein** has not been fully elucidated, its components and related molecules are known to be involved in crucial cellular signaling processes. Diacylglycerols (DAGs), which represent a structural component of triglycerides, are well-established second messengers that activate Protein Kinase C (PKC).[7]

The activation of PKC by DAG is a pivotal event in numerous signaling cascades that regulate cell growth, differentiation, and apoptosis. The general mechanism involves the recruitment of PKC from the cytosol to the cell membrane upon the generation of DAG, leading to a conformational change and activation of the kinase.

Furthermore, the constituent fatty acids of **palmitodiolein**, palmitic acid and oleic acid, have been shown to modulate gene expression. For instance, palmitate can influence the expression of genes involved in myoblast proliferation and growth factor signaling.[8]

Visualizations

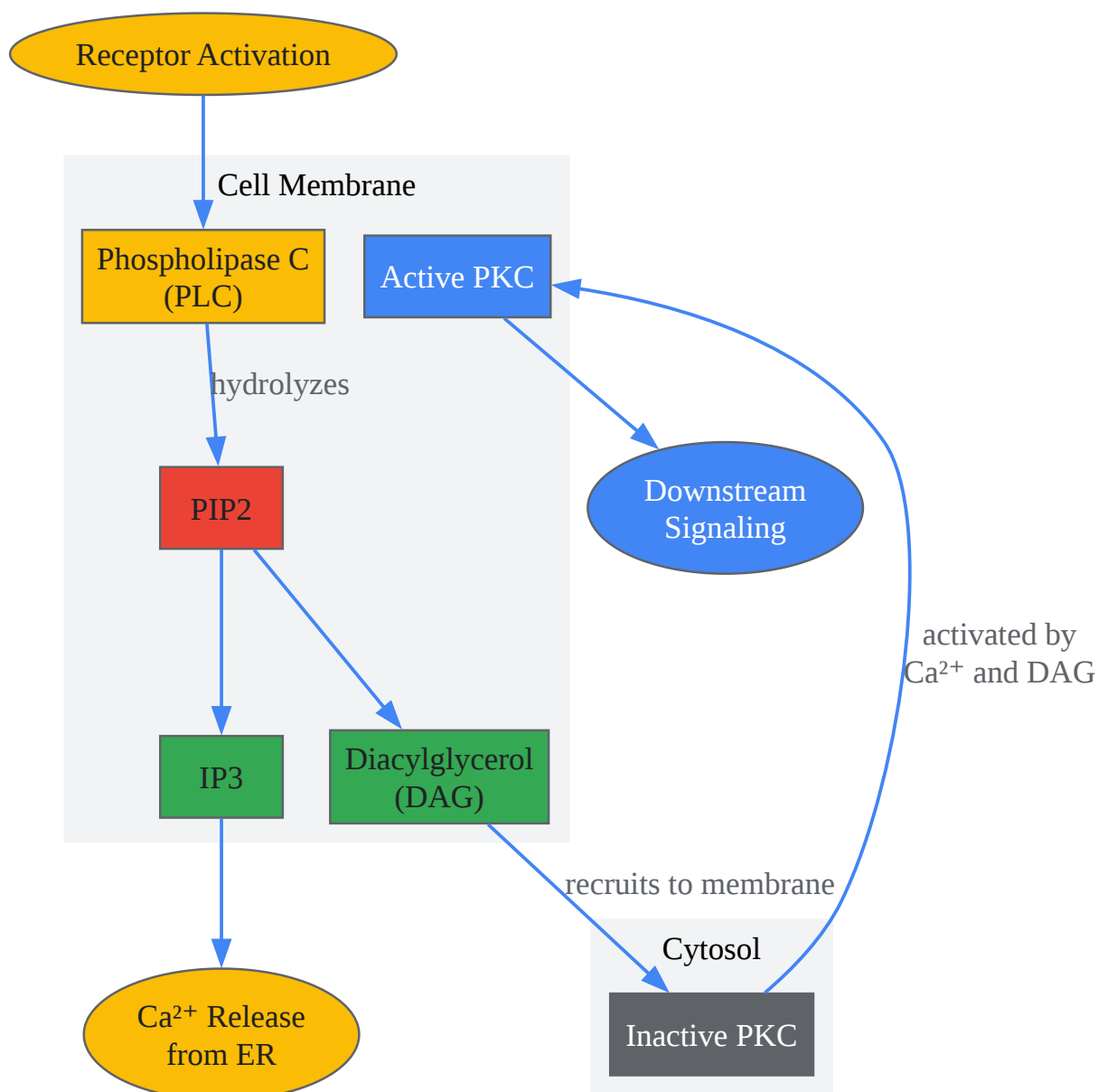
Experimental Workflow for OPO Synthesis and Purification



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Caption: Logical workflow for the chemoenzymatic synthesis and purification of 1,3-dioleoyl-2-palmitoylglycerol (OPO).

General Mechanism of Protein Kinase C (PKC) Activation by Diacylglycerol (DAG)



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Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol (DAG).

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